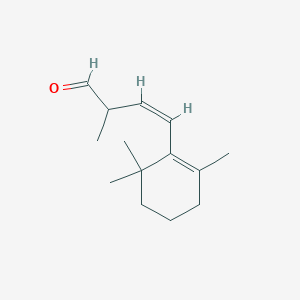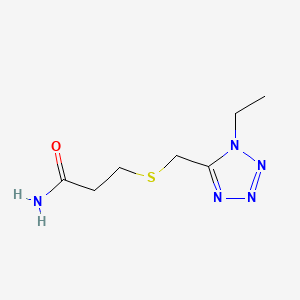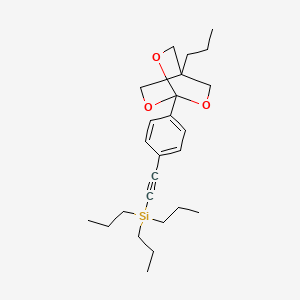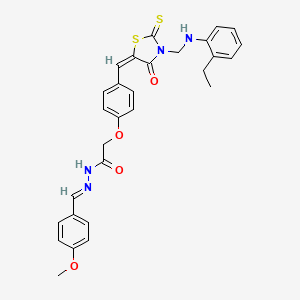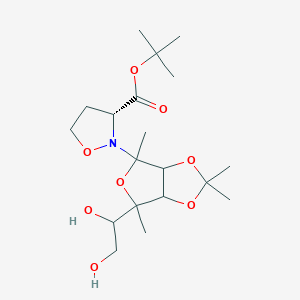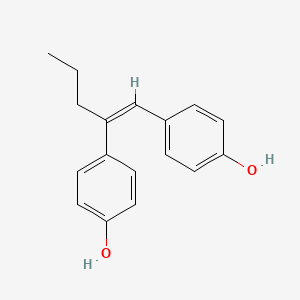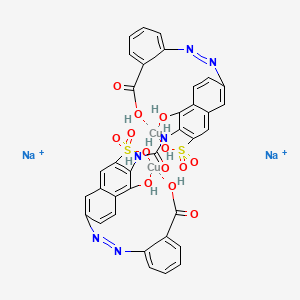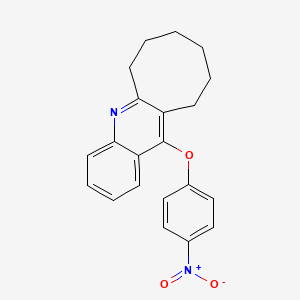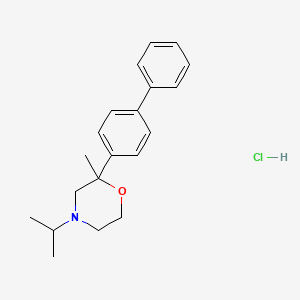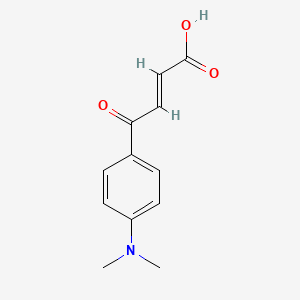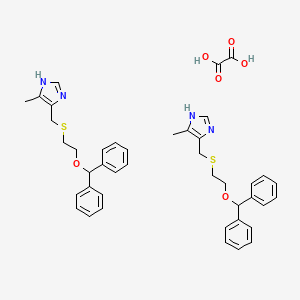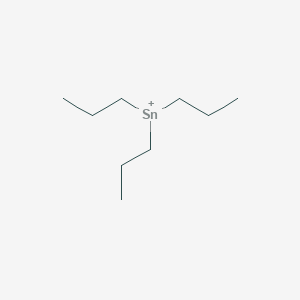
Tripropyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylstannylium is an organotin compound characterized by the presence of three propyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tripropylstannylium typically involves the reaction of tripropyltin chloride with a suitable reducing agent. One common method is the reduction of this compound chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C3H7)3SnCl + LiAlH4 → (C3H7)3SnH + LiCl + AlH3
Industrial Production Methods: Industrial production of tripropylstannylium may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tripropylstannylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tripropyltin oxide.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tripropylstannylium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing to explore its potential as a biocidal agent due to its organotin structure.
Medicine: Preliminary studies suggest its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tripropylstannylium involves its ability to form stable complexes with various substrates. The tin atom in tripropylstannylium can coordinate with electron-rich centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Triphenylstannylium: Similar structure but with phenyl groups instead of propyl groups.
Tributylstannylium: Similar structure but with butyl groups instead of propyl groups.
Trimethylstannylium: Similar structure but with methyl groups instead of propyl groups.
Comparison:
Tripropylstannylium vs. Triphenylstannylium: Tripropylstannylium is more flexible due to the smaller size of propyl groups compared to phenyl groups, making it more suitable for certain catalytic applications.
Tripropylstannylium vs. Tributylstannylium: Tripropylstannylium has a lower molecular weight and different solubility properties, which can influence its reactivity and applications.
Tripropylstannylium vs. Trimethylstannylium: Tripropylstannylium has longer alkyl chains, affecting its steric and electronic properties, making it distinct in its reactivity and applications.
Eigenschaften
CAS-Nummer |
2618-01-1 |
|---|---|
Molekularformel |
C9H21Sn+ |
Molekulargewicht |
247.97 g/mol |
IUPAC-Name |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
InChI-Schlüssel |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Sn+](CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



